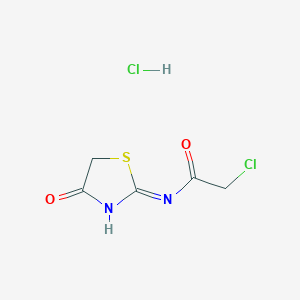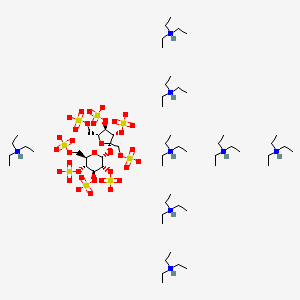
6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
描述
“6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride” is a chemical compound with the molecular formula C15H15ClN2. It has a molecular weight of 258.75 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound involves several key steps. One of the key steps in the synthesis of the tetrahydronaphthyridine scaffold of this compound is a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas . Another key step is an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia . The synthesis also features a ruthenium-catalyzed enantioselective transfer hydrogenation .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a naphthyridine ring system, which is a bicyclic compound consisting of two fused pyridine rings . The compound also contains a benzyl group and a chlorine atom .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Heck-type vinylation, formation of dihydronaphthyridine, and ruthenium-catalyzed enantioselective transfer hydrogenation . These reactions are crucial for the formation of the tetrahydronaphthyridine scaffold of the compound .
Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 258.75 . The compound has an InChI code of 1S/C15H15ClN2/c16-15-7-6-13-11-18 (9-8-14 (13)17-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2 .
科学研究应用
Antivertigo Agents Synthesis
Shiozawa et al. (1984) synthesized various tetrahydro-1,6-naphthyridine derivatives, including 5,6,7,8-tetrahydro-1,6-naphthyridine, for potential use as antivertigo agents. This study highlights the chemical modification of pyridine derivatives to create compounds that could be significant in treating vertigo (Shiozawa et al., 1984).
Acetylcholinesterase Inhibitors
Vanlaer et al. (2009) explored derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridines as potential inhibitors of acetylcholinesterase. These compounds were designed as analogues of huperzine A, and some showed inhibition activities, providing insights into their possible application in treating conditions like Alzheimer's disease (Vanlaer et al., 2009).
Synthesis of Fluoromethoxy Derivatives
Guiadeen et al. (2008) described an efficient synthesis of 3-(difluoromethoxy)- and 3-(trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridines. This process could be crucial in developing biologically desirable synthones, indicating potential applications in medicinal chemistry and drug development (Guiadeen et al., 2008).
Inhibitory Action Against Efflux Pumps in Staphylococcus Aureus
Oliveira-Tintino et al. (2020) investigated the antibacterial activity and in vitro inhibition of efflux resistance mechanisms of 1,8-naphthyridine sulfonamides against strains carrying TetK and MrsA efflux pumps. This research offers valuable insights into the potential application of naphthyridines as antibacterial agents, especially in combatting drug-resistant bacterial strains (Oliveira-Tintino et al., 2020).
Retinoid-Related Orphan Receptor γt Inverse Agonist
Tsuruoka et al. (2020) developed an asymmetric synthesis of the tetrahydronaphthyridine scaffold of TAK-828F, a RORγt inverse agonist. This synthesis could be significant in pharmaceutical development, particularly for conditions involving retinoid-related orphan receptors (Tsuruoka et al., 2020).
c-Met Kinase Inhibitors
Wang et al. (2013) conducted a study on the 1,6-naphthyridine motif as a multivalent scaffold in medicinal chemistry. They identified a new class of c-Met kinase inhibitors, which suggests potential applications in cancer therapy (Wang et al., 2013).
安全和危害
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements associated with the compound include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
6-benzyl-2-chloro-7,8-dihydro-5H-1,6-naphthyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2.ClH/c16-15-7-6-13-11-18(9-8-14(13)17-15)10-12-4-2-1-3-5-12;/h1-7H,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIOHMAAIIQRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(C=C2)Cl)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656812 | |
| Record name | 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride | |
CAS RN |
1172576-12-3 | |
| Record name | 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418284.png)
![3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418285.png)
![3-[4-(2-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418286.png)
![3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418287.png)


![Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate](/img/structure/B1418293.png)
![4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1418295.png)

![S-((4AR,6R,7S,8S,8aS)-7-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B1418298.png)
![Ethyl 3-[(3-hydroxypropyl)amino]propanoate](/img/structure/B1418300.png)


